molecular formula C10H16ClN3S B1380497 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride CAS No. 1864056-74-5

2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride

Cat. No. B1380497
CAS RN: 1864056-74-5
M. Wt: 245.77 g/mol
InChI Key: BTHDDYJYNQFZHY-UHFFFAOYSA-N
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Description

The compound “2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride” is likely to be a heterocyclic compound due to the presence of the azetidine and pyrimidine rings . Azetidine is a four-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . The presence of a sulfur atom indicates that this compound might have interesting chemical properties and potential applications in various fields, including pharmaceuticals.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like aza-Michael addition . The starting azetidine compound could be obtained from a reaction like the DBU-catalysed Horner–Wadsworth–Emmons reaction .

Scientific Research Applications

Pharmaceutical Research

This compound, with its imidazole core, is a valuable synthon in drug development. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The thiolated azetidine and pyrimidine moieties could potentially be exploited for their unique interactions with biological targets, leading to the development of novel therapeutic agents.

Chemical Synthesis

The molecule serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a candidate for constructing more complex molecules. This could be particularly useful in synthesizing new compounds with potential industrial applications or for further research into material sciences .

Biological Studies

Given its structural similarity to naturally occurring nucleotides, this compound could be used in comparative studies to understand the binding affinities of drugs to nucleic acids or proteins. It may also serve as a molecular probe to dissect biological pathways .

Analytical Chemistry

The compound’s unique structure could be utilized in developing analytical methods, such as chromatography standards for detecting similar compounds or as a reagent in chemical assays to quantify biological substances .

Agricultural Chemistry

Compounds with imidazole rings have been used as fungicides and pesticides. The subject compound could be investigated for its efficacy in protecting crops from pests and diseases, potentially leading to safer and more effective agricultural chemicals .

Material Science

The compound’s potential to form stable complexes with metals could be explored in the creation of new materials. These materials might have applications in electronics, catalysis, or as components of sensors .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use or application. For instance, if it’s used in pharmaceutical applications, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound are not available. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. Given the presence of azetidine and pyrimidine rings, it could be of interest in medicinal chemistry for the development of new drugs .

properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-4,6-dimethylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.ClH/c1-7-3-8(2)13-10(12-7)14-6-9-4-11-5-9;/h3,9,11H,4-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHDDYJYNQFZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 2
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 3
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 5
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 6
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride

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